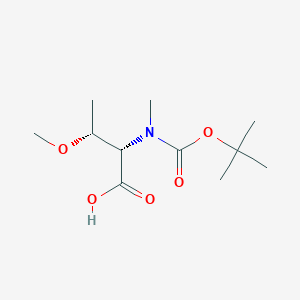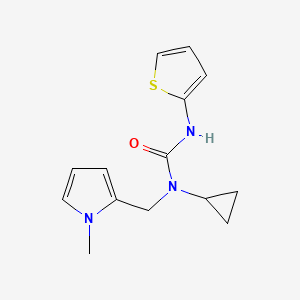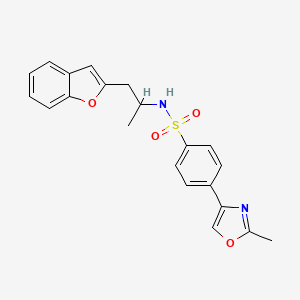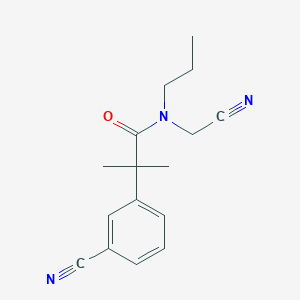
N-(tert-butoxycarbonyl)-n,o-dimethyl-l-threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(tert-butoxycarbonyl)-n,o-dimethyl-l-threonine” is likely a derivative of the amino acid threonine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the hydroxyl group is methylated . This compound could be used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis.
Synthesis Analysis
The synthesis of similar compounds often involves the protection of the amino group with a Boc group, which can be installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis, making it a good protecting group . The deprotection of the Boc group can be achieved using various methods, including the use of oxalyl chloride in methanol .
Molecular Structure Analysis
While specific structural data for “N-(tert-butoxycarbonyl)-n,o-dimethyl-l-threonine” is not available, similar compounds have been analyzed . For instance, N-(tert-Butoxycarbonyl)-L-valine methyl ester has a molecular weight of 231.29 .
Chemical Reactions Analysis
The Boc group in “N-(tert-butoxycarbonyl)-n,o-dimethyl-l-threonine” can be selectively deprotected using various methods, including the use of oxalyl chloride in methanol . This reaction takes place under room temperature conditions with yields up to 90% .
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Protection
The N-tert-butoxycarbonyl (Boc) group is widely used for protecting amino groups during peptide synthesis. By selectively blocking the amino terminus, researchers can control the order of amino acid coupling. The Boc group is stable under mild conditions and can be removed later to reveal the free amino group for further reactions .
Green Chemistry: Ultrasound-Assisted N-Boc Protection
A green and efficient method for N-Boc protection involves ultrasound irradiation. Under catalyst-free conditions, structurally diverse amines react with Boc reagents to form N-Boc derivatives. This approach offers advantages such as mild reaction conditions, excellent yields, and reduced environmental impact .
Tertiary Butyl Ester Synthesis
Tertiary butyl esters play a crucial role in synthetic organic chemistry. Researchers have developed a direct method to introduce the tert-butoxycarbonyl group into various organic compounds using flow microreactors. This sustainable process is more efficient and versatile than traditional batch methods .
Enantiopure Homo-β-Amino Acid Synthesis
N-(tert-Butoxycarbonyl)-n,o-dimethyl-l-threonine serves as a starting material for enantiopure homo-β-amino acids. These chiral building blocks find applications in drug development and materials science .
N-Nitrosamine Synthesis
The compound can be used in the synthesis of N-nitroso compounds from secondary amines. This metal- and acid-free method provides excellent yields and broad substrate scope .
Functionalized Heteroarenes Deprotection
The tert-butyloxycarbonyl (Boc) group is commonly employed to protect sp2-hybridized nitrogen atoms in heteroarenes. Removal of the Boc group allows access to functionalized heteroarenes for further transformations .
Wirkmechanismus
Safety and Hazards
While specific safety data for “N-(tert-butoxycarbonyl)-n,o-dimethyl-l-threonine” is not available, similar compounds require precautions. For instance, N-(tert-Butoxycarbonyl)-L-alanine N’-methoxy-N’-methylamide can cause skin and eye irritation and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid dust formation, and avoid contact with skin, eyes, and clothing .
Zukünftige Richtungen
The future directions for “N-(tert-butoxycarbonyl)-n,o-dimethyl-l-threonine” and similar compounds likely involve their use in the synthesis of more complex molecules, particularly in peptide synthesis . The development of more efficient and selective methods for the protection and deprotection of the Boc group is also a potential area of future research .
Eigenschaften
IUPAC Name |
(2S,3R)-3-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-7(16-6)8(9(13)14)12(5)10(15)17-11(2,3)4/h7-8H,1-6H3,(H,13,14)/t7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOFBERDSRBKHN-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-dichloro-N-(4-(piperidin-1-ylsulfonyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2359837.png)


![methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2359841.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2359845.png)
![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2359846.png)







![2-[[1-(4-Ethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2359857.png)